5-bromo-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
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Overview
Description
5-bromo-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the bromination of 2,4-dimethylbenzenesulfonamide. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting brominated product is then subjected to a nucleophilic substitution reaction with naphthalen-1-amine under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield a variety of sulfonamide derivatives.
Scientific Research Applications
5-bromo-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-bromo-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,6-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
- 5-chloro-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
- 5-bromo-2,4-dimethyl-N-(phenyl)benzene-1-sulfonamide
Uniqueness
5-bromo-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is unique due to the presence of both bromine and naphthalene moieties, which can enhance its biological activity and specificity. The combination of these functional groups provides distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
5-bromo-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2S/c1-12-10-13(2)18(11-16(12)19)23(21,22)20-17-9-5-7-14-6-3-4-8-15(14)17/h3-11,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBVUADSBUPRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=CC=CC=C32)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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